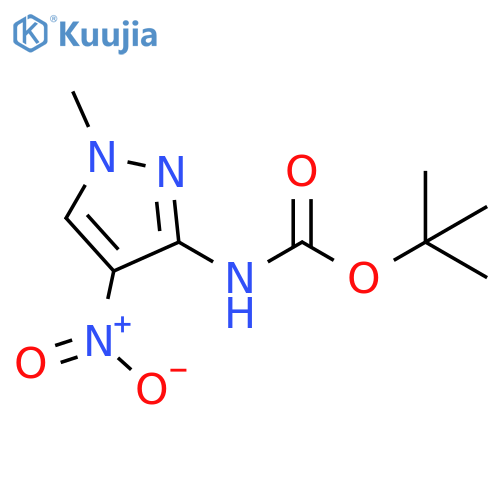

Cas no 2171317-05-6 (tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate)

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, N-(1-methyl-4-nitro-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester

- (1-Methyl-4-nitro-1H-pyrazol-3-yl)-carbamic acid tert-butyl ester

- tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate

-

- MDL: MFCD31633953

- インチ: 1S/C9H14N4O4/c1-9(2,3)17-8(14)10-7-6(13(15)16)5-12(4)11-7/h5H,1-4H3,(H,10,11,14)

- InChIKey: JSTLLXLGUZNADJ-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)NC1C([N+]([O-])=O)=CN(C)N=1

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22873722-5.0g |

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate |

2171317-05-6 | 95% | 5.0g |

$3355.0 | 2024-06-20 | |

| Enamine | EN300-22873722-0.25g |

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate |

2171317-05-6 | 95% | 0.25g |

$1065.0 | 2024-06-20 | |

| Enamine | EN300-22873722-2.5g |

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate |

2171317-05-6 | 95% | 2.5g |

$2268.0 | 2024-06-20 | |

| Enamine | EN300-22873722-0.5g |

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate |

2171317-05-6 | 95% | 0.5g |

$1111.0 | 2024-06-20 | |

| Enamine | EN300-22873722-10.0g |

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate |

2171317-05-6 | 95% | 10.0g |

$4974.0 | 2024-06-20 | |

| Enamine | EN300-22873722-1.0g |

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate |

2171317-05-6 | 95% | 1.0g |

$1157.0 | 2024-06-20 | |

| Enamine | EN300-22873722-0.05g |

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate |

2171317-05-6 | 95% | 0.05g |

$972.0 | 2024-06-20 | |

| Enamine | EN300-22873722-5g |

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate |

2171317-05-6 | 5g |

$3355.0 | 2023-09-15 | ||

| Enamine | EN300-22873722-0.1g |

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate |

2171317-05-6 | 95% | 0.1g |

$1019.0 | 2024-06-20 | |

| Enamine | EN300-22873722-1g |

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate |

2171317-05-6 | 1g |

$1157.0 | 2023-09-15 |

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate 関連文献

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamateに関する追加情報

Professional Introduction to Tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate (CAS No. 2171317-05-6)

Tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate, with the CAS number 2171317-05-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of nitro-pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural integrity of this molecule, featuring a tert-butyl group and a 1-methyl-4-nitro-1H-pyrazol-3-yl moiety, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further investigation.

In recent years, the interest in nitro-pyrazole derivatives has surged due to their promising roles in various pharmacological applications. The nitro group in the molecule can serve as a key pharmacophore, influencing its interaction with biological targets and potentially enhancing its efficacy. Moreover, the presence of the 1-methyl substituent can modulate the electronic properties of the pyrazole ring, thereby affecting its metabolic stability and bioavailability. These structural features make Tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate a compound of great interest for medicinal chemists.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the carbamate group at the nitrogen position of the pyrazole ring is particularly critical, as it can significantly alter the pharmacokinetic profile of the molecule. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis, have been employed to optimize the synthesis pathway. These techniques not only improve efficiency but also minimize unwanted byproducts, ensuring a cleaner final product.

Recent studies have highlighted the potential of nitro-pyrazole derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that these compounds exhibit anti-inflammatory, antimicrobial, and anti-cancer properties. The mechanism of action often involves interaction with specific enzymes or receptors that are implicated in disease pathways. In particular, the nitro group can be reduced to an amine under physiological conditions, leading to bioactive species that further contribute to the therapeutic effect. This redox chemistry is a key feature that makes nitro-pyrazoles attractive for drug development.

The pharmacological activity of Tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate has been explored in several preclinical studies. These investigations have revealed promising results in terms of efficacy and safety profiles. The compound has shown potential in inhibiting key enzymes involved in inflammation and cancer progression. Additionally, its ability to cross cell membranes suggests that it may have applications in treating diseases that require intracellular action. However, further research is needed to fully understand its mechanisms of action and optimize its therapeutic potential.

In conclusion, Tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate (CAS No. 2171317-05-6) is a structurally intriguing compound with significant pharmaceutical promise. Its unique combination of functional groups and its demonstrated biological activities make it a compelling candidate for further development. As research in this area continues to evolve, new insights into its therapeutic potential are expected to emerge, paving the way for innovative treatments for various diseases.

2171317-05-6 (tert-butyl N-(1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate) 関連製品

- 109790-54-7(2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)-)

- 1250392-59-6(ethyl(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methylamine)

- 2228894-24-2(6-(4-methoxypiperidin-4-yl)methyl-1H-indole)

- 2649071-83-8(5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1361911-11-6(2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile)

- 2287270-87-3(2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)

- 2142348-97-6(3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine)

- 116248-11-4(2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine)

- 2092695-04-8(5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-4-amine)

- 2918857-45-9(2-Bromo-1-ethoxy-4-pentylbenZene)